molecular formula C26H42O4 B1293424 Bis(3,5,5-trimethylhexyl) phthalate CAS No. 14103-61-8

Bis(3,5,5-trimethylhexyl) phthalate

Cat. No. B1293424
CAS RN: 14103-61-8
M. Wt: 418.6 g/mol
InChI Key: GDJOUZYAIHWDCA-UHFFFAOYSA-N
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Description

Bis(3,5,5-trimethylhexyl) phthalate is a phthalate ester, which is a class of chemicals commonly used as plasticizers to impart flexibility and durability to plastics such as PVC. Phthalates like bis(2-ethylhexyl) phthalate (DEHP) are widely studied due to their prevalence in medical devices, packaging, and other consumer products, and their potential health effects .

Synthesis Analysis

The synthesis of phthalate esters typically involves the reaction of phthalic anhydride with alcohols. In the case of bis(3,5,5-trimethylhexyl) phthalate, the synthesis would likely involve the reaction of phthalic anhydride with 3,5,5-trimethylhexanol. While the papers provided do not directly describe the synthesis of bis(3,5,5-trimethylhexyl) phthalate, they do detail the synthesis of related compounds. For example, the synthesis of poly(amide-imide)s based on a phthalide-containing diimide-diacid demonstrates the reactivity of phthalic anhydride derivatives with other compounds . Similarly, the synthesis of hydroxylated derivatives of DEHP and their monoesters provides insight into the chemical transformations phthalate esters can undergo .

Molecular Structure Analysis

The molecular structure of bis(3,5,5-trimethylhexyl) phthalate would consist of a benzene ring with two ester groups, each linked to a 3,5,5-trimethylhexyl chain. The papers discuss the molecular structures of related phthalate compounds, confirming structures through techniques like PMR and mass spectra, which are essential tools for analyzing the molecular structure of organic compounds .

Chemical Reactions Analysis

Phthalate esters can undergo various chemical reactions, including hydrolysis, oxidation, and reactions with nucleophiles. The provided papers describe the synthesis of metabolites and derivatives of DEHP, which involve hydroxylation and esterification reactions . These reactions are relevant to understanding the metabolism and environmental degradation of phthalate esters.

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalate esters are influenced by the alkyl chains attached to the phthalate core. The papers provided do not directly discuss bis(3,5,5-trimethylhexyl) phthalate, but they do provide information on similar compounds. For instance, the poly(amide-imide)s based on a phthalide-containing diimide-diacid exhibit high glass transition temperatures and thermal stability, which are indicative of the robust physical properties imparted by the phthalate structure . The solubility of these polymers in polar solvents also reflects the influence of the phthalate moiety on the solubility of the material .

Scientific Research Applications

Occupational Monitoring

Bis(3,5,5-trimethylhexyl) phthalate, also known as diisononyl phthalate (DINP), has applications in occupational monitoring. Franke (2014) discusses its use in air analysis and workplace measurement, particularly through methods like gas chromatography for detecting hazardous substances in occupational environments (Franke, 2014).

Environmental Presence and Detection

Kubwabo et al. (2013) developed a method to determine the presence of phthalate esters, including DINP, in house dust. This involved techniques like sonication extraction and isotope dilution GC/MS/MS analysis, highlighting the ubiquity of such compounds in various environmental matrices (Kubwabo et al., 2013).

Packaging and Consumer Exposure

Rudel et al. (2011) investigated the contribution of food packaging to human exposure to phthalates. Their study indicated that dietary exposure to materials like DINP in food packaging significantly impacts total human intake of these compounds (Rudel et al., 2011).

Sensitive Detection Techniques

Tu et al. (2019) developed a surface-enhanced Raman spectroscopy (SERS) based aptasensor for the detection of trace DEHP, another name for DINP. This method provided a sensitive and specific approach for environmental and food analysis of phthalates (Tu et al., 2019).

Transgenerational Effects

Chen et al. (2019) examined the transgenerational impact of DEHP on Drosophila, demonstrating its potential as an obesogen and the influence of exposure duration and dosage on offspring body weight (Chen et al., 2019).

Water Treatment

Marttinen et al. (2003) studied the removal of DEHP in sewage treatment plants, revealing insights into the efficiency of different treatment processes and the fate of such compounds in the environment (Marttinen et al., 2003).

Health Implications

Tsai et al. (2015) explored how curcumin can suppress phthalate-induced metastasis and the proportion of cancer stem cells, providing insights into potential therapeutic approaches against phthalate-induced cancer progression (Tsai et al., 2015).

Safety And Hazards

While generally safe under normal use and handling conditions, prolonged exposure to Bis(3,5,5-TMH) phthalate may cause irritation to the skin and eyes . It is a flammable liquid and should be kept away from open flames and high temperatures . Appropriate protective measures should be taken when handling this compound, and adequate ventilation should be ensured .

properties

IUPAC Name

bis(3,5,5-trimethylhexyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O4/c1-19(17-25(3,4)5)13-15-29-23(27)21-11-9-10-12-22(21)24(28)30-16-14-20(2)18-26(6,7)8/h9-12,19-20H,13-18H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJOUZYAIHWDCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3,5,5-trimethylhexyl) phthalate

CAS RN

14103-61-8
Record name Bis(3,5,5-trimethylhexyl) phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14103-61-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(3,5,5-trimethylhexyl) phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014103618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(3,5,5-trimethylhexyl) phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.490
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(3,5,5-TRIMETHYLHEXYL) PHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19ND350H65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
132
Citations
F Lucarini, M Blanchard, T Krasniqi, N Duda… - International journal of …, 2021 - mdpi.com
Carrying out exposure studies on children who are not toilet trained is challenging because of the difficulty of urine sampling. In this study, we optimized a protocol for urine collection …
Number of citations: 6 www.mdpi.com
OF Olaj, M Zoder, P Vana - Macromolecules, 2001 - ACS Publications
The chain length dependence of bimolecular termination in the solution polymerization of styrene was examined at 25 C with the solvents (50% per volume) toluene, cyclohexane, bis(3,…
Number of citations: 40 pubs.acs.org
C Wohlfarth - Polymer Solutions: Physical Properties and their …, 2013 - Springer
Vapor-liquid equilibrium data of poly(dimethylsiloxane) in n-hexane and bis(3,5,5-trimethylhexyl) phthalate Page 1 Vapor-liquid equilibrium data of poly(dimethylsiloxane) in n-hexane and …
Number of citations: 0 link.springer.com
A Cruz, P Fernandes, JMS Cabral… - Journal of molecular …, 2002 - Elsevier
The multi-step bioconversion of β-sitosterol by Mycobacterium sp. NRRL B-3805 for the formation of androstenedione (AD) as major product, a key intermediate in the production of …
Number of citations: 43 www.sciencedirect.com
B Rosset - agris.fao.org
Carrying out exposure studies on children who are not toilet trained is challenging because of the difficulty of urine sampling. In this study, we optimized a protocol for urine collection …
Number of citations: 0 agris.fao.org
J Charmet, O Banakh, E Laux, B Graf, F Dias… - Thin Solid Films, 2010 - Elsevier
A process for the deposition of a solid layer onto a liquid is presented. The polymer poly-di-chloro-para-xylylene, also known as Parylene C, was grown on low vapour pressure liquids …
Number of citations: 34 www.sciencedirect.com
MWP Harbison, RJ Laub, DE Martire… - Journal of Physical …, 1979 - ACS Publications
Using gas-liquid chromatography (GLC), activity and partition coefficients at 30.0 C were obtained for aliphatic, alicyclic, and aromatic solutes with 12 mixtures of squalane+ bis (3, 5, 5-…
Number of citations: 38 pubs.acs.org
B Yadav, A Singla, P Gupta… - Research Journal of …, 2022 - search.proquest.com
Ricinus communis popularly known as castor plant belongs to the family of Euphorbiaceae. The whole plant had a great potential of being used in bio terrorism all around the world. In …
Number of citations: 3 search.proquest.com
I Sailah, SG Tumilaar, LT Lombogia… - Philippine Journal of …, 2021 - researchgate.net
Herbal plants are often used as alternative medicine because they contain active compounds for the treatment of diseases and disorders with minimal side effects, and are easily …
Number of citations: 10 www.researchgate.net
A Cruz, P Fernandes, JMS Cabral… - Journal of molecular …, 2001 - Elsevier
The selective cleavage of the β-sitosterol side-chain by free Mycobacterium sp. NRRL B-3805 cells was used as a model system for the study of solvent effects in a whole-cell …
Number of citations: 73 www.sciencedirect.com

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